molecular formula C13H9ClO2 B1587330 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid CAS No. 7079-15-4

4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Cat. No. B1587330
CAS RN: 7079-15-4
M. Wt: 232.66 g/mol
InChI Key: LCDIWTLDJLGFKG-UHFFFAOYSA-N
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Description

4-Chloro-[1,1'-biphenyl]-2-carboxylic acid, also known as 4-chlorobiphenyl-2-carboxylic acid, is an organic compound that is widely used in scientific research due to its unique properties. It is a white solid that is insoluble in water and has a melting point of 182-184°C. This compound has been studied for its potential applications in various fields, including synthesis, biochemistry, and physiology.

Scientific Research Applications

Summary of the Application

A series of biphenyl and dibenzofuran derivatives were designed and synthesized to act as potential antimicrobial agents against antibiotic-resistant bacteria .

Methods of Application or Experimental Procedures

The compounds were synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) .

Results or Outcomes

Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . The structure–activity relationship study indicated that a strong electron-withdrawing group on the A ring and hydroxyl groups on the B ring of biphenyls were beneficial to their antibacterial activities .

2. Crystal Structure Analysis

Summary of the Application

The crystal structure of N-(4’-chloro-[1,1’-biphenyl]-2-yl)formamide was analyzed .

Methods of Application or Experimental Procedures

The crystal structure was determined using a Bruker D8 VENTURE diffractometer . The reaction mixture was heated at 70 °C for 1 hour, and the progress of the reaction was monitored by TLC .

Results or Outcomes

The crystal structure was determined to be monoclinic, P 2 1 (no. 4), with a = 4.3011 (7) Å, b = 11.2236 (19) Å, c = 11.776 (2) Å, β = 94.281 (5)°, V = 566.90 (16) Å 3, Z = 2, R gt ( F ) = 0.0420, w R ref ( F2 ) = 0.0827, T = 170 K .

properties

IUPAC Name

2-(4-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDIWTLDJLGFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373890
Record name 4'-Chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

CAS RN

7079-15-4
Record name 4'-Chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Usami, E Yamaguchi, N Tada… - European Journal of …, 2020 - Wiley Online Library
The treatment of N‐aryl biphenylcarboxamide, 1‐chloroanthraquinone (1‐Cl‐AQN) catalyst, and K 2 CO 3 in CHCl 3 under visible light irradiation affords phenanthridinone via radical …
VS Lin, M Grandbois, K McNeill - pstorage-acs-6854636.s3 …
1H NMR spectra were acquired in CDCl3 or CD3OD (Armar AG, Döttingen, Switzerland) at ambient temperature on a Bruker 400 MHz Avance III NMR equipped with a BBI probe. All …
D Yang, B Zhao, Z Fan, B Yu, N Zhang… - Journal of agricultural …, 2019 - ACS Publications
In searching for novel fungicidal leads, the novel bioactive succinate dehydrogenase inhibitor (SDHI) derivatives were designed and synthesized by the inversion of carbonyl and amide …
Number of citations: 62 pubs.acs.org
JJ Dai, WT Xu, YD Wu, WM Zhang… - The Journal of …, 2015 - ACS Publications
Silver-catalyzed C(sp 2 )–H functionalization/C–O cyclization has been developed. The scalable reaction proceeds at room temperature in an open flask. The present method exhibits …
Number of citations: 85 pubs.acs.org
B Tao, SC Goel, J Singh, DW Boykin - Synthesis, 2002 - thieme-connect.com
A practical synthesis of 2-carboxyphenylboronic from 2-tolylboronic acid and aqueous potassium permanganate under mild conditions is reported. The title compound couples with aryl …
Number of citations: 19 www.thieme-connect.com
C Liu, J Yu, L Bao, G Zhang, X Zou… - The Journal of …, 2023 - ACS Publications
An electricity-promoted method for Friedel–Crafts acylation of biarylcarboxylic acids is described in this research. Various fluorenones can be accessed in up to 99% yields. During the …
Number of citations: 4 pubs.acs.org
宇佐美薫 - 2019 - gifu-pu.repo.nii.ac.jp
有機合成化学の分野において, 結合形成反応は最も重要な反応群の一つである. 特に天然物や生体内物質の構造中に多く存在する炭素–炭素, 炭素–窒素, 炭素–酸素結合を望みの位置に構築する…
Number of citations: 5 gifu-pu.repo.nii.ac.jp

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